molecular formula C8H6N2O3S B2564380 Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate CAS No. 890092-78-1

Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate

Cat. No.: B2564380
CAS No.: 890092-78-1
M. Wt: 210.21
InChI Key: QLYJXLYYGRSEEA-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate typically involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions, such as the position and nature of substituents in the aldehyde component, play a crucial role in determining the reaction direction and the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as environmental safety, atom economy, and efficiency, are often applied in the synthesis of thiazolopyrimidine derivatives . Multicomponent sonochemical reactions are commonly used to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Acylating agents: For acylation reactions.

    Sulfonating agents: For sulfonation reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, such as sulfonic acid derivatives, amide derivatives, and amino derivatives .

Scientific Research Applications

Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-7(12)5-4-6(11)10-2-3-14-8(10)9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYJXLYYGRSEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C=CSC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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